5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine
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Overview
Description
5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a pyridine derivative under acidic or basic conditions to form the pyrazole ring, followed by further functionalization to introduce the pyridin-2-amine moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4]Triazolo[1,5-a]pyrimidines: Exhibits a wide range of biological activities, such as antibacterial, antifungal, and antiviral effects.
Uniqueness
5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
5-[1-(cyclopropylmethyl)pyrazol-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C12H14N4/c13-12-4-3-10(5-14-12)11-6-15-16(8-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H2,13,14) |
InChI Key |
WCWYSSOPGQIQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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